1-(3-Bromo-5-methylpyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a 3-bromo-5-methylpyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be synthesized from commercially available starting materials, such as 5-methylpyridine and piperazine. The synthesis typically involves bromination and subsequent reactions to form the desired product, often in its hydrochloride salt form for improved solubility.
1-(3-Bromo-5-methylpyridin-2-yl)piperazine is classified as an organic compound and more specifically as a heterocyclic amine due to the presence of the piperazine ring. It is also categorized under pyridine derivatives due to the incorporation of a pyridine ring in its structure.
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine generally involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For example, using dimethyl sulfoxide as a solvent and maintaining specific temperatures during reactions can significantly affect the outcome.
The molecular formula of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine is , with a molecular weight of 298.22 g/mol. The compound features:
Property | Value |
---|---|
Molecular Formula | C13H20BrN3 |
Molecular Weight | 298.22 g/mol |
IUPAC Name | 1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine |
InChI | InChI=1S/C13H20BrN3/c1-3-4... |
Canonical SMILES | CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br |
1-(3-Bromo-5-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations.
The mechanism of action for 1-(3-Bromo-5-methylpyridin-2-yl)piperazine involves interactions with biological targets, such as enzymes or receptors. The structural features—such as the bromine and methyl groups on the pyridine ring—enhance its binding affinity and specificity towards these targets. The hydrochloride salt form improves solubility, facilitating its bioavailability in biological systems .
The compound typically appears as a crystalline solid with properties influenced by its molecular structure.
Key chemical properties include:
1-(3-Bromo-5-methylpyridin-2-yl)piperazine has several applications in scientific research:
Regioselective bromination of the pyridine ring constitutes the foundational step in synthesizing 1-(3-bromo-5-methylpyridin-2-yl)piperazine. Two predominant methodologies have emerged for introducing bromine at the meta-position relative to the methyl substituent: radical bromination and directed ortho-metalation (DoM).
Radical bromination employing N-bromosuccinimide (NBS) demonstrates particular effectiveness for 3,5-dimethylpyridine substrates. Optimization studies reveal that combining NBS (1.05 equiv) with azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride under reflux for 4 hours achieves 78% yield of 3-(bromomethyl)-5-methylpyridine hydrobromide [5]. Critical process parameters include rigorous exclusion of moisture and implementation of azeotropic drying (toluene/water removal) to suppress dibromide byproduct formation. This approach capitalizes on the enhanced reactivity of the benzylic position adjacent to the pyridine nitrogen but requires precise stoichiometric control to minimize polybromination [5].
Alternatively, directed ortho-metalation provides a regiocontrolled pathway to 5-bromo-3-methylpyridin-2-amine precursors. Treatment of 3-methylpyridin-2-amine with n-butyllithium (-78°C, THF) generates a stabilized anion that reacts efficiently with 1,2-dibromoethane to install the bromo substituent at C5. Subsequent Sandmeyer transformation yields 2-amino-5-bromo-3-methylpyridine, which serves as a versatile intermediate for piperazine coupling . This method offers superior regioselectivity (>95%) compared to electrophilic bromination but necessitates cryogenic conditions and stringent anhydrous protocols.
Table 1: Comparative Analysis of Bromination Methodologies
Method | Conditions | Yield | Regioselectivity | Key Advantages |
---|---|---|---|---|
Radical Bromination (NBS) | NBS, AIBN, CCl₄, reflux, 4h | 78% | Moderate | Operational simplicity |
Directed ortho-Metalation | n-BuLi, THF, -78°C; 1,2-Dibromoethane | 82% | Excellent | Precise positional control |
Electrophilic Bromination | Br₂, FeCl₃, CHCl₃, 25°C | 45% | Poor | No organometallic reagents |
Nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed amination represent the two principal pathways for constructing the pivotal C–N bond between the bromopyridine core and the piperazine moiety.
SNAr reactivity is highly dependent on electronic activation of the pyridine system. 2,5-Dibromo-3-methylpyridine undergoes efficient displacement at C2 (activated by the ortho-nitrogen) with unprotected piperazine in polar aprotic solvents. Systematic solvent screening identified acetonitrile as optimal when using potassium carbonate (K₂CO₃) as base at 80°C for 18 hours, achieving 85% conversion [9]. Dimethylformamide (DMF) accelerates the reaction but promotes dialkylation byproducts (up to 20%), necessitating careful stoichiometric control (1:1.2 pyridine:piperazine ratio). Microwave irradiation in DMF at 140°C dramatically reduces reaction times to 30 minutes while maintaining 83% isolated yield [10].
Palladium-catalyzed coupling provides broader substrate tolerance, particularly for less electron-deficient pyridines. Optimized conditions employ Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%) as ligand, and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 100°C [7]. This system achieves 92% yield for 1-(3-bromo-5-methylpyridin-2-yl)piperazine while preserving the C–Br bond for subsequent functionalization – a critical advantage over SNAr routes where bromide displacement can compete. Catalyst screening revealed superior performance of bidentate phosphines (XantPhos, DPEPhos) versus monodentate alternatives (PPh₃), attributed to enhanced stability against piperazine-induced catalyst deactivation [7].
Table 2: Solvent and Catalyst Effects on Piperazine Coupling Efficiency
Method | Conditions | Yield | Reaction Time | C-Br Retention |
---|---|---|---|---|
SNAr (K₂CO₃, MeCN) | Piperazine (1.2 eq), 80°C | 85% | 18 h | 98% |
SNAr (Cs₂CO₃, DMF) | Piperazine (1.1 eq), 100°C | 78% | 8 h | 85% |
Pd-catalyzed | Pd₂(dba)₃/XantPhos, Cs₂CO₃, dioxane, 100°C | 92% | 12 h | >99% |
Cu-mediated | CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine | 65% | 24 h | 93% |
Microwave dielectric heating significantly enhances the efficiency of both bromination and amination steps. For the bromination stage, microwave irradiation (300 W) of 3,5-dimethylpyridine with NBS in chlorobenzene at 130°C achieves 95% conversion within 15 minutes – a sixfold reduction in processing time compared to conventional heating [5]. The rapid, uniform thermal transfer suppresses thermal decomposition pathways, increasing isolated yield to 82% versus 68% under reflux conditions.
In the piperazine coupling step, sealed-vessel microwave reactors facilitate superheating of solvents like DMF to 180°C, accelerating SNAr kinetics. A validated protocol involves reacting 2,5-dibromo-3-methylpyridine (1.0 equiv) with piperazine (1.2 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) in DMF at 180°C for 20 minutes under microwave irradiation (250 W), delivering the target compound in 89% isolated yield [10]. Temperature profiling revealed maximal rate enhancement between 160–180°C, with decomposition observed above 190°C. Comparatively, Pd-catalyzed couplings under microwave conditions (Pd(OAc)₂, BINAP, 140°C, 30 min) achieve near-quantitative conversion but require specialized metal-tolerant reactors to prevent palladium deposition on vessel walls.
Table 3: Microwave Optimization Parameters for Key Synthetic Steps
Reaction Step | Conventional Conditions | Microwave Conditions | Time Reduction | Yield Improvement |
---|---|---|---|---|
Benzylic Bromination | NBS, CCl₄, reflux, 4h | NBS, chlorobenzene, 130°C, 15min | 16× | +14% (68% → 82%) |
SNAr Amination | K₂CO₃, DMF, 100°C, 8h | DIPEA, DMF, 180°C, 20min | 24× | +11% (78% → 89%) |
Pd-Catalyzed Coupling | Pd₂(dba)₃/XantPhos, dioxane, 12h | Pd(OAc)₂/BINAP, 140°C, 30min | 24× | +7% (85% → 92%) |
Conversion of the free base to its hydrochloride salt markedly enhances physicochemical stability and aqueous solubility – critical properties for pharmaceutical applications. Salt formation proceeds via stoichiometric treatment with hydrochloric acid (1.0–1.1 equiv) in anhydrous ethyl acetate under nitrogen atmosphere. Crystallization initiates spontaneously upon addition, with final isolation yields exceeding 95% after filtration and drying (40°C, vacuum) [9]. Process analytical technology (PAT) monitoring identifies optimal endpoint pH (2.5–3.0) to prevent deliquescence while ensuring complete salt formation.
The hydrochloride salt exhibits substantially enhanced thermal stability compared to the free base. Differential scanning calorimetry (DSC) shows an elevated decomposition onset at 218°C versus 185°C for the free base, attributed to ionic lattice stabilization [9]. Accelerated stability studies (40°C/75% RH) confirm no detectable degradation after 3 months, whereas the free base shows 5% decomposition under identical conditions.
Aqueous solubility increases 35-fold (from 0.8 mg/mL to 28 mg/mL in pH 7.4 phosphate buffer) upon hydrochloride salt formation, enabling aqueous-based formulation development [5]. X-ray powder diffraction (XRPD) analysis confirms crystalline monohydrate formation, with characteristic peaks at 2θ = 9.8°, 15.6°, and 19.4°. Hygroscopicity analysis reveals critical relative humidity (cRH) of 45% – necessitating controlled humidity packaging (<40% RH) during storage to prevent hydrate-anhydrate phase transitions [9].
Table 4: Hydrochloride Salt Characterization and Stability Performance
Property | Free Base | Hydrochloride Salt | Improvement Factor |
---|---|---|---|
Aqueous Solubility (pH 7.4) | 0.8 mg/mL | 28 mg/mL | 35× |
Thermal Decomposition Onset | 185°C | 218°C | +33°C |
Hygroscopicity (cRH) | Not applicable | 45% RH | N/A |
Photostability (ICH Q1B) | Decomposes | Stable | Significant |
Accelerated Stability* | 5% degradation | No degradation | Complete stabilization |
*(40°C/75% RH, 3 months)*
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: